molecular formula C8H9NO B014959 3-(3-Pyridyl)-2-propen-1-OL CAS No. 69963-46-8

3-(3-Pyridyl)-2-propen-1-OL

Cat. No. B014959
CAS RN: 69963-46-8
M. Wt: 135.16 g/mol
InChI Key: RSFCHWDTMRVOJD-DUXPYHPUSA-N
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Description

3-(3-Pyridyl)-2-propen-1-OL, also known as 3-Pyridylacrolein, is an organic compound belonging to the family of pyridylacroleins. It is a colorless liquid with a boiling point of 164°C and a melting point of -48°C. 3-Pyridylacrolein is an important intermediate for the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Fabrication of Conductive Polymer Membranes

The compound is used in the fabrication of conductive polymer membranes with excellent performance . This is achieved by integrating carboxylated multi-walled carbon nanotubes (MWCNTs) and poly (trans-3-(3-pyridyl) acrylic acid) (PPAA) film . The drop-casting method is employed to coat MWCNTs on the glassy carbon electrode (GCE) surface, and PPAA is then electropolymerized onto the surface of the MWCNTs/GCE to form PPAA-MWCNTs membrane .

Electrochemical Detection of Catechol and Hydroquinone

The PPAA-MWCNTs membrane is used for electrochemically simultaneously detecting catechol (CC) and hydroquinone (HQ) . Cyclic voltammetry experiments showed that the proposed membrane exhibited an obvious electrocatalytic effect on CC and HQ, owing to the synergistic effect of PPAA and MWCNTs . Differential pulse voltammetry was adopted for simultaneous detection purposes, and an increased electrochemical response to CC and HQ was observed .

Preparation of Aminomethyl Benzimidazoles

“3-(3-Pyridyl)-2-propen-1-OL” is used to prepare aminomethyl benzimidazoles . These compounds act as inhibitors of gelatinase B , which is a type of enzyme that breaks down collagen and elastin, two major components of the extracellular matrix. Inhibiting this enzyme can be beneficial in the treatment of diseases that involve excessive breakdown of the extracellular matrix, such as certain types of cancer and fibrosis .

Preparation of Aminopyridines

The compound is also used in the preparation of aminopyridines . These are used as antibacterial enoyl acyl carrier protein reductase inhibitors . Enoyl-acyl carrier protein reductase is an enzyme that is essential for the synthesis of fatty acids in bacteria. Inhibiting this enzyme can prevent the bacteria from producing the fatty acids they need to build their cell membranes, which can stop their growth and proliferation .

properties

IUPAC Name

(E)-3-pyridin-3-ylprop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-6-2-4-8-3-1-5-9-7-8/h1-5,7,10H,6H2/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFCHWDTMRVOJD-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401295549
Record name (2E)-3-(3-Pyridinyl)-2-propen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401295549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Pyridyl)-2-propen-1-OL

CAS RN

120277-39-6
Record name (2E)-3-(3-Pyridinyl)-2-propen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120277-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(3-Pyridinyl)-2-propen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401295549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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